molecular formula C14H10Cl2N4O B12337363 N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide CAS No. 1403667-57-1

N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide

Cat. No.: B12337363
CAS No.: 1403667-57-1
M. Wt: 321.2 g/mol
InChI Key: OCIAVIIFEPXIIR-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core substituted with a 2,6-dichlorophenyl group and a carboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the Suzuki–Miyaura coupling is optimized to ensure high yield and purity. This involves careful selection of reagents, catalysts, and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time . The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the process .

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

1403667-57-1

Molecular Formula

C14H10Cl2N4O

Molecular Weight

321.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide

InChI

InChI=1S/C14H10Cl2N4O/c1-7-18-11-8(5-6-17-13(11)19-7)14(21)20-12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,20,21)(H,17,18,19)

InChI Key

OCIAVIIFEPXIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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